molecular formula C22H34N4O4S2 B398841 Heptyl 4-{[(5-hexyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenylcarbamate

Heptyl 4-{[(5-hexyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenylcarbamate

Cat. No. B398841
M. Wt: 482.7g/mol
InChI Key: ICZAUIROHLDROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptyl 4-{[(5-hexyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenylcarbamate is a useful research compound. Its molecular formula is C22H34N4O4S2 and its molecular weight is 482.7g/mol. The purity is usually 95%.
BenchChem offers high-quality Heptyl 4-{[(5-hexyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptyl 4-{[(5-hexyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Heptyl 4-{[(5-hexyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenylcarbamate

Molecular Formula

C22H34N4O4S2

Molecular Weight

482.7g/mol

IUPAC Name

heptyl N-[4-[(5-hexyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamate

InChI

InChI=1S/C22H34N4O4S2/c1-3-5-7-9-11-17-30-22(27)23-18-13-15-19(16-14-18)32(28,29)26-21-25-24-20(31-21)12-10-8-6-4-2/h13-16H,3-12,17H2,1-2H3,(H,23,27)(H,25,26)

InChI Key

ICZAUIROHLDROK-UHFFFAOYSA-N

SMILES

CCCCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)CCCCCC

Canonical SMILES

CCCCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)CCCCCC

Origin of Product

United States

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